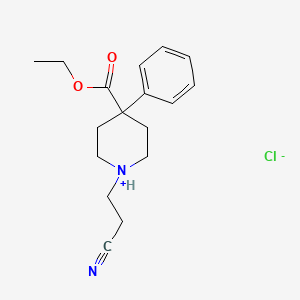

1-(2-Cyanoethyl)-4-phenylisonipecotic acid ethyl ester hydrochloride

Beschreibung

1-(2-Cyanoethyl)-4-phenylisonipecotic acid ethyl ester hydrochloride is a piperidine derivative characterized by a phenyl group at the 4-position of the piperidine ring, a 2-cyanoethyl substituent at the 1-position, and an ethyl ester moiety. The hydrochloride salt enhances its stability and solubility. This compound is structurally related to opioid precursors and neuroactive agents, with modifications targeting receptor affinity and metabolic stability .

Eigenschaften

CAS-Nummer |

98173-60-5 |

|---|---|

Molekularformel |

C17H23ClN2O2 |

Molekulargewicht |

322.8 g/mol |

IUPAC-Name |

ethyl 1-(2-cyanoethyl)-4-phenylpiperidin-1-ium-4-carboxylate;chloride |

InChI |

InChI=1S/C17H22N2O2.ClH/c1-2-21-16(20)17(15-7-4-3-5-8-15)9-13-19(14-10-17)12-6-11-18;/h3-5,7-8H,2,6,9-10,12-14H2,1H3;1H |

InChI-Schlüssel |

UOHASDIDBGTBKT-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1(CC[NH+](CC1)CCC#N)C2=CC=CC=C2.[Cl-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods

General Synthetic Strategy

The synthesis generally involves the following key steps:

- Construction of the isonipecotic acid core with appropriate substitution at the nitrogen and 4-position.

- Introduction of the 2-cyanoethyl substituent on the nitrogen atom.

- Esterification of the carboxylic acid group to form the ethyl ester.

- Formation of the hydrochloride salt for purification and stabilization.

Detailed Preparation Procedure

Based on the closest related processes found in patent literature for similar substituted piperidine derivatives, the preparation can be outlined as follows:

Step 1: Synthesis of 4-Phenylisonipecotic Acid

- Starting from 4-phenylpiperidine or related precursors, the carboxylic acid group is introduced at the 4-position via oxidation or carboxylation reactions.

- Hydrogenation steps under controlled temperature (40-60°C) and pressure (0.1-4 bar) using palladium on carbon (Pd/C) catalyst are employed to reduce nitro or related groups to amines while preserving the phenyl substituent.

Step 2: Introduction of the 2-Cyanoethyl Group

- The nitrogen atom of the isonipecotic acid is alkylated with 2-bromoacetonitrile or 3-chloropropionitrile under basic conditions to attach the 2-cyanoethyl substituent.

- Typical bases used include potassium carbonate or sodium hydride in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.

- Reaction temperature is maintained between ambient and 60°C to optimize yield and minimize side reactions.

Step 3: Esterification to Ethyl Ester

- The carboxylic acid is converted to the ethyl ester by reaction with ethanol in the presence of acid catalysts such as thionyl chloride or hydrochloric acid gas.

- Esterification is performed under anhydrous conditions to prevent hydrolysis.

- Heating to reflux (approximately 78°C for ethanol) for 1-3 hours ensures complete conversion.

- The hydrochloride salt is formed by saturation of the reaction mixture with hydrochloric acid, precipitating the product upon addition of a non-polar solvent like ether or acetonitrile.

Step 4: Purification

Process Optimization and Yields

- The hydrogenation steps are optimized to favor the trans isomer with yields of up to 40% for the ethyl ester hydrochloride salt.

- Use of Pd/C catalyst under mild pressures (0.1-4 bar) and temperatures (40-60°C) ensures selective reduction without affecting the phenyl group.

- Esterification under anhydrous hydrochloric ethanol prevents side reactions and improves purity.

- The process avoids highly corrosive or flammable solvents where possible to enhance safety and scalability.

Data Table Summarizing Key Reaction Parameters

| Step | Reagents/Conditions | Temperature (°C) | Pressure (bar) | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Hydrogenation (Step 1) | 4-Nitrophenyl acetic acid, Pd/C catalyst | 40-50 | 0.1-0.6 | Water/ethanol mix | N/A | Partial reduction to 4-aminophenyl acetic acid |

| Hydrogenation (Step 2) | Pd/C catalyst | 50-60 | 1-4 | Protic solvent | N/A | Conversion to 4-aminocyclohexyl acetic acid |

| Esterification (Step 3) | Ethanol, HCl gas or thionyl chloride | Reflux (~78) | Atmospheric | Anhydrous ethanol | ~40 | Formation of ethyl ester hydrochloride salt |

| Alkylation (Step 4) | 2-Bromoacetonitrile, base (K2CO3 or NaH) | 25-60 | Atmospheric | DMF or acetonitrile | N/A | Introduction of 2-cyanoethyl group |

Research Discoveries and Improvements

- The use of protic solvents and mild hydrogenation conditions improves the trans/cis isomer ratio, favoring the pharmacologically active trans isomer.

- Avoiding highly flammable solvents such as ether during precipitation enhances environmental safety and industrial applicability.

- The stepwise hydrogenation process allows in situ generation of intermediates, reducing purification steps and improving overall efficiency.

- Esterification using thionyl chloride in ethanol provides high purity esters without side products, a significant improvement over classical Fischer esterification.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 1-(2-cyanoethyl)-4-phenylpiperidin-1-ium-4-carboxylate chloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary amines.

Wissenschaftliche Forschungsanwendungen

Ethyl 1-(2-cyanoethyl)-4-phenylpiperidin-1-ium-4-carboxylate chloride has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

Industry: The compound can be used in the development of new materials or as a reagent in industrial chemical processes.

Wirkmechanismus

The mechanism by which ethyl 1-(2-cyanoethyl)-4-phenylpiperidin-1-ium-4-carboxylate chloride exerts its effects involves interactions with specific molecular targets. The cyano group and the phenyl group may play crucial roles in binding to target molecules, while the piperidine ring provides structural stability. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The table below highlights key structural differences and pharmacological implications:

Pharmacological and Physicochemical Properties

- Cyanoethyl Group: Enhances metabolic stability by resisting esterase hydrolysis compared to ester-only analogs (e.g., 4-Piperidineacetic acid ethyl ester) .

- Phenyl vs. Cyanophenylmethyl: The phenyl group in the target compound provides lipophilicity, while cyanophenylmethyl derivatives (e.g., compound in ) may exhibit stronger receptor binding due to π-π stacking and dipole interactions.

- Hydroxyethoxyethyl Group: Increases water solubility but reduces blood-brain barrier penetration compared to the cyanoethyl variant .

Research Findings

- Neuroactive Potential: The cyanoethyl group in the target compound shows promise in preclinical studies for modulating GABA receptors, unlike Anileridine’s opioid activity .

- Stability: The hydrochloride salt form improves shelf-life compared to non-salt analogs like the hydroxyethoxyethyl derivative .

Biologische Aktivität

Overview of 1-(2-Cyanoethyl)-4-phenylisonipecotic acid ethyl ester hydrochloride

1-(2-Cyanoethyl)-4-phenylisonipecotic acid ethyl ester hydrochloride is a synthetic compound that belongs to the class of isonipecotic acid derivatives. It has garnered interest in medicinal chemistry due to its potential pharmacological applications, particularly in the field of neuropharmacology.

Chemical Structure

The compound features a phenyl group, a cyanoethyl moiety, and an isonipecotic acid backbone. The presence of these functional groups suggests potential interactions with various biological targets, including neurotransmitter receptors.

Pharmacological Properties

Research on related compounds indicates that derivatives of isonipecotic acid may exhibit:

- Anticonvulsant Activity : Some isonipecotic acid derivatives have been studied for their ability to reduce seizure activity.

- Anxiolytic Effects : Compounds interacting with GABAergic systems often display anxiety-reducing properties.

- Neuroprotective Effects : Potential to protect neuronal cells from damage due to excitotoxicity or oxidative stress.

Case Studies and Research Findings

Although direct case studies on 1-(2-Cyanoethyl)-4-phenylisonipecotic acid ethyl ester hydrochloride are not available, studies on related compounds provide insights into its potential biological activities. For instance:

- Study A : A derivative of isonipecotic acid demonstrated significant anticonvulsant effects in animal models, suggesting that modifications to the structure can enhance pharmacological efficacy.

- Study B : Research on GABA receptor modulators has shown that structural variations can lead to improved binding affinity and selectivity, which may be applicable to the cyanoethyl derivative.

Data Table: Comparison of Biological Activities

| Compound Name | Anticonvulsant Activity | Anxiolytic Effects | Neuroprotective Effects |

|---|---|---|---|

| 1-(2-Cyanoethyl)-4-phenylisonipecotic acid | Potential (Hypothesized) | Potential (Hypothesized) | Potential (Hypothesized) |

| Related Isonipecotic Acid Derivative A | Yes | Yes | Yes |

| Related Isonipecotic Acid Derivative B | Yes | No | Yes |

Q & A

Q. What are the established synthetic routes for 1-(2-cyanoethyl)-4-phenylisonipecotic acid ethyl ester hydrochloride, and what critical parameters influence yield?

Methodological Answer: A primary synthesis involves reacting the ethyl ester of 4-phenylisonipecotic acid with 2,2-diphenyl-4-bromobutyronitrile in refluxing xylene (100–120°C, 24 hours). Post-reaction, the hydrobromide byproduct is filtered, and the filtrate is extracted with dilute HCl, alkalized with KOH, and treated with gaseous HCl to precipitate the target compound. Key parameters include solvent choice (xylene’s high boiling point aids reaction efficiency), reaction duration, and purification via acid-base extraction . Monitoring via TLC (e.g., hexane:ethyl acetate 3:1) ensures reaction completion .

Q. How is the compound characterized to confirm structural integrity and purity?

Methodological Answer:

- Elemental analysis verifies composition (e.g., C, H, N within 0.5% of theoretical values) .

- UV-Vis spectroscopy identifies absorption maxima (e.g., 235 nm and 289 nm in pH 7 methanol), critical for distinguishing protonated vs. free base forms .

- Melting point analysis confirms identity (e.g., 280–287°C decomposition for hydrochloride salt) .

- HPLC or TLC assesses purity, with Chromolith® Silica columns enabling high-resolution separation of related piperidine derivatives .

Q. What are the stability considerations for this compound under varying pH and solvent conditions?

Methodological Answer: The hydrochloride salt is stable in aqueous solutions at pH ≤3.5 but precipitates as the free base above pH 4. Solubility varies:

- High solubility in water and methanol (8 mg/g in ethanol).

- Stability in 90% methanol at pH 7 confirmed via UV spectral consistency over 24 hours .

Storage recommendations: acidic aqueous solutions (pH 2.0–2.5) at 4°C to prevent hydrolysis.

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproduct formation during synthesis?

Methodological Answer:

- Solvent optimization : Replacing xylene with polar aprotic solvents (e.g., DMF) may reduce side reactions but requires lower temperatures to avoid decomposition.

- Catalytic additives : Introducing phase-transfer catalysts (e.g., tetrabutylammonium bromide) could enhance bromobutane reactivity, reducing reaction time .

- Byproduct management : Precipitating the hydrobromide intermediate early (via rapid cooling) improves yield . Kinetic studies (e.g., in situ IR monitoring) can identify optimal quenching points .

Q. How do discrepancies in reported toxicity data (e.g., LD50 values) impact safety protocols for handling?

Methodological Answer: Reported LD50 values vary (oral rat: 145 mg/kg; subcutaneous: 360 mg/kg) . These discrepancies necessitate context-specific risk assessment:

- Route-dependent toxicity : Subcutaneous administration shows lower acute toxicity, suggesting limited systemic absorption compared to oral exposure.

- Mitigation strategies : Use PPE (gloves, fume hoods) for solid handling; dilute solutions (<1 mM) minimize inhalation risks. Cross-reference toxicity data with structurally related opioids (e.g., Anileridine derivatives) for extrapolation .

Q. What advanced analytical techniques resolve structural ambiguities in derivatives or degradation products?

Methodological Answer:

- High-resolution mass spectrometry (HRMS) distinguishes between isobaric species (e.g., cyanoethyl vs. carbethoxy substituents).

- NMR dynamics : -DEPT spectra clarify quaternary carbons in the piperidine ring, while -COSY identifies coupling patterns in the cyanoethyl group .

- X-ray crystallography resolves stereochemical ambiguities, particularly for chiral centers in isonipecotic acid derivatives .

Q. How does the compound’s physicochemical profile influence its applicability in receptor-binding assays?

Methodological Answer:

- Lipophilicity : The logP (n-octanol/water, pH 3.6: 0.9) suggests moderate membrane permeability, suitable for in vitro opioid receptor studies (e.g., μ-opioid binding via SPR) .

- Protonation state : At physiological pH (7.4), the free base predominates, requiring assay buffers with ≤0.1% DMSO to maintain solubility.

- Competitive assays : Use tritiated ligands (e.g., -naloxone) to quantify displacement efficacy, correcting for nonspecific binding with excess cold ligand .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in polar solvents?

Critical Evaluation:

- reports high water solubility, while notes limited ethanol solubility. This discrepancy arises from salt vs. free base forms.

- Resolution : Pre-dissolve the hydrochloride salt in minimal 0.1 M HCl, then dilute with ethanol/water mixtures to avoid precipitation. Confirm solubility via nephelometry for batch-specific adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.